molecular formula C16H10N4O3S3 B2969524 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide CAS No. 477503-27-8

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide

Cat. No. B2969524
CAS RN: 477503-27-8
M. Wt: 402.46
InChI Key: VDMMLOAFFZUGTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized from commercially available precursors .


Molecular Structure Analysis

The compound contains a benzothiazole moiety and a thiazolo moiety, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The presence of the nitro group and the methylsulfanyl group could further influence the molecule’s properties and interactions with biological targets.

Scientific Research Applications

Drug Development

This compound’s structural complexity and the presence of multiple heterocyclic rings make it a candidate for drug development. Its thiazole moieties are often found in molecules with antimicrobial, antifungal, and anticancer properties . Researchers can modify the compound to enhance its interaction with biological targets, potentially leading to new therapeutic agents.

Material Science

The unique electronic properties of thiazole-based compounds lend themselves to material science applications. They can be used in the development of organic semiconductors, which are crucial for creating flexible electronic devices .

Catalysis

Thiazole derivatives can act as ligands in catalytic frameworks. They may facilitate various chemical reactions, including those used in the synthesis of complex organic molecules, by stabilizing transition states or intermediates .

Biological Probes

Due to their ability to bind selectively to enzymes and receptors, compounds like this can be used as biological probes. They help in studying cellular processes by tracking the activity and localization of specific proteins within cells .

Luminescent Materials

Thiazole and thiadiazole-based compounds have applications in luminescent materials, which are used in sensors and display technologies. They can emit light in response to electrical input or chemical stimuli .

Chemical Sensing

The compound’s structure allows for potential use in chemical sensing. By modifying the functional groups, it could be tailored to detect specific substances or changes in the environment, which is valuable in environmental monitoring and diagnostics .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new drugs based on these compounds .

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S3/c1-24-16-18-11-6-5-10-12(13(11)26-16)25-15(17-10)19-14(21)8-3-2-4-9(7-8)20(22)23/h2-7H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMLOAFFZUGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide

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